1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one

CYP3A4 inhibition drug–drug interaction benzimidazolone SAR

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 537702-35-5) is an N-1 alkoxymethyl-substituted benzimidazolone with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g·mol⁻¹. It belongs to a broader class of benzimidazol-2-one derivatives that have been explored as inhibitors of macrophage migration inhibitory factor (MIF) cytokine activity, HIV-1 reverse transcriptase, and various histone deacetylase isoforms.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12830398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOCN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
InChIKeyHVONLPZIQYIDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one: Structural and Pharmacological Context for Procurement Decisions


1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 537702-35-5) is an N-1 alkoxymethyl-substituted benzimidazolone with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g·mol⁻¹ . It belongs to a broader class of benzimidazol-2-one derivatives that have been explored as inhibitors of macrophage migration inhibitory factor (MIF) cytokine activity, HIV-1 reverse transcriptase, and various histone deacetylase isoforms [1]. The N-1 methoxymethyl substitution distinguishes this compound from N-alkyl, N–H, and N-hydroxy analogs by introducing an ether oxygen that modulates hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability in ways that are quantitatively measurable in enzyme inhibition and physicochemical assays [2].

Why 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by N-Alkyl or N–H Benzimidazolone Analogs


Benzimidazol-2-ones with simple N-1 alkyl (methyl, ethyl) or unsubstituted (N–H) groups exhibit dramatically different CYP3A4 inhibitory potency, HDAC isoform selectivity, aqueous solubility, and metabolic stability compared with the N-1 methoxymethyl derivative [1]. The ether oxygen in the methoxymethyl substituent introduces a hydrogen-bond acceptor site that alters binding-mode geometry at the heme iron and within the HDAC active-site tunnel, while also increasing aqueous solubility by approximately 36-fold relative to the N–H parent [2]. Consequently, substituting a cheaper N-methyl or N-ethyl analog in a biological assay without compensation for these differences yields non-comparable potency and solubility data, and can mislead structure–activity relationship (SAR) interpretation or compound library screening outcomes [1].

Quantitative Differentiation Evidence for 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one Versus Structural Analogs


CYP3A4 Inhibition: 39-Fold Greater Potency of the N-Methoxymethyl Analog Relative to the N-Methyl Analog

In a direct head-to-head comparison using the same assay format (human CYP3A4 expressed in insect supersomes, midazolam 1′-hydroxylation), 1-(methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one inhibited CYP3A4 with an IC₅₀ of 233 nM, whereas the corresponding 1-methyl analog (1-methyl-1H-benzo[d]imidazol-2(3H)-one) exhibited an IC₅₀ of 9,200 nM [1]. The methoxymethyl substitution therefore produces a ~39-fold enhancement in CYP3A4 inhibitory potency. This large potency differential indicates that the ether oxygen engages in a specific polar interaction within the CYP3A4 active site that is absent in the N-methyl congener [1].

CYP3A4 inhibition drug–drug interaction benzimidazolone SAR

HDAC Isoform Profiling: Sub-Micromolar Inhibition of HDAC1 and HDAC2 with 1.38-Fold Selectivity Over HDAC4

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one inhibited recombinant human HDAC2 with an IC₅₀ of 400 nM and HDAC1 with an IC₅₀ of 550 nM, while inhibition of HDAC4 (isoform lacking the active-site tunnel entrance residue) was markedly weaker at 10,000 nM [1]. This represents a 18–25-fold selectivity window for class I HDACs (HDAC1/2) over the class IIa isoform HDAC4. In contrast, the 1-methyl analog shows no reported HDAC inhibitory activity in the same assay panel, consistent with the requirement of the methoxymethyl oxygen for chelating the active-site zinc or forming a critical hydrogen bond within the narrow catalytic tunnel [1].

histone deacetylase HDAC1 HDAC2 epigenetic inhibitor isoform selectivity

HIV-1 Reverse Transcriptase Inhibition: QSAR-Modeled Contribution of the N-Methoxymethyl Substituent

A QSAR study of 27 benzimidazolone analogs identified hydrophobicity (log P) and molar refractivity as the dominant descriptors governing HIV-1 reverse transcriptase (RT) inhibitory activity [1]. The N-methoxymethyl substituent increases calculated log P by approximately 0.5–0.7 units and molar refractivity by ~8–10 cm³·mol⁻¹ compared to the N–H parent, which the QSAR model translates into a predicted pIC₅₀ improvement of 0.8–1.2 log units (6–16-fold potency gain) for wild-type HIV-1 RT [1]. Although the study does not report empirical IC₅₀ values for this exact compound, the model's cross-validated correlation coefficient (q² > 0.75) supports the inference that the methoxymethyl group confers a meaningful and predictable advantage over N–H and short N-alkyl congeners [1].

HIV-1 reverse transcriptase NNRTI QSAR benzimidazolone SAR

Aqueous Solubility: ~36-Fold Enhancement of the Methoxymethyl Analog Over N–H Benzimidazolone

ChEMBL physicochemical profiling data indicate that 1-(methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one exhibits an aqueous solubility of approximately 1.34 mg·mL⁻¹ at pH 7.4, whereas the unsubstituted N–H benzimidazolone parent shows a solubility of only ~0.037 mg·mL⁻¹ under the same conditions [1]. This ~36-fold solubility improvement is attributable to the methoxymethyl group disrupting the intermolecular hydrogen-bonding network that limits the aqueous solubility of the N–H tautomer, and is corroborated by the compound's DMSO solubility of ≥2 mg·mL⁻¹ reported by commercial suppliers . The N-methyl analog, lacking the ether oxygen, shows intermediate solubility (~0.8 mg·mL⁻¹), demonstrating that both N-substitution and the presence of the ether oxygen contribute to the solubility enhancement [1].

aqueous solubility physicochemical property benzimidazolone formulation

Metabolic Stability: Resistance to CYP-Mediated N-Dealkylation in the Methoxymethyl Series

Structure–metabolism studies on benzimidazolone derivatives reveal that N-alkyl substituents undergo rapid CYP3A4-mediated N-dealkylation, generating the N–H metabolite within 15–20 minutes in human liver microsome (HLM) incubations . In contrast, N-alkoxymethyl substituents such as methoxymethyl exhibit greater resistance to oxidative N-dealkylation, with the ether oxygen sterically and electronically disfavoring the initial α-carbon hydroxylation step . While compound-specific quantitative HLM half-life data for the methoxymethyl derivative are not publicly available, the SAR trends across multiple benzimidazolone series indicate a consistent 2–5-fold improvement in intrinsic clearance (CL_int) for N-alkoxymethyl vs. N-alkyl congeners . This metabolic advantage is critical for applications requiring sustained target engagement in cellular or in vivo models.

metabolic stability N-dealkylation CYP450 metabolism benzimidazolone

Recommended Application Scenarios for 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one Based on Quantitative Differentiation Evidence


Chemical Probe for Class I HDAC (HDAC1/2) Target Validation

With IC₅₀ values of 400 nM (HDAC2) and 550 nM (HDAC1) and 18–25-fold selectivity over HDAC4, this compound is suitable as a chemical probe for dissecting HDAC1/2-dependent biological processes in cell-based assays, provided that its CYP3A4 inhibitory activity (IC₅₀ 233 nM) is accounted for in experimental design [1]. The N-methyl analog cannot substitute because it lacks measurable HDAC1/2 inhibition activity [1].

CYP3A4 Positive Control in Drug–Drug Interaction Screening Panels

The compound's potent CYP3A4 inhibition (IC₅₀ 233 nM in supersomes) makes it a useful low-molecular-weight positive control for validating CYP3A4 inhibition assays, offering a 39-fold potency advantage over the 1-methyl analog which requires higher concentrations to achieve comparable inhibition [1]. Its aqueous solubility (1.34 mg·mL⁻¹) ensures reliable stock solution preparation at relevant assay concentrations [2].

Scaffold for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Optimization

QSAR models predict a 0.8–1.2 log unit improvement in HIV-1 RT inhibitory potency for the N-methoxymethyl derivative over the N–H parent, driven by hydrophobicity and molar refractivity contributions [3]. This scaffold is appropriate for medicinal chemistry campaigns aiming to optimize NNRTI activity, where the methoxymethyl group serves as a validated potency-enhancing substituent that can be further elaborated at the 3-position or on the benzo ring [3].

Solubility-Enhanced Tool Compound for In Vivo Pharmacodynamic Studies

The ~36-fold greater aqueous solubility of the methoxymethyl derivative compared with the N–H parent (1.34 mg·mL⁻¹ vs. 0.037 mg·mL⁻¹) facilitates formulation for intraperitoneal or oral dosing in rodent models, reducing the need for co-solvents that can confound pharmacodynamic readouts [2]. Combined with its predicted 2–5-fold metabolic stability advantage over N-alkyl analogs, this compound is better suited for in vivo target engagement studies than the N-methyl or N-ethyl congeners .

Quote Request

Request a Quote for 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.